molecular formula C24H29N3O5S B11265999 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B11265999
M. Wt: 471.6 g/mol
InChI Key: SBHLRKYXCGEACP-UHFFFAOYSA-N
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Description

1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as proteases and kinases, binding to their active sites and inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide
  • **1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(4-phenylbutyl)piperidine-3-carboxamide

Uniqueness

Compared to similar compounds, 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide exhibits unique properties due to the specific positioning of the phenylpropyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

1-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-17-23(28)26-21-15-20(11-12-22(21)32-17)33(30,31)27-14-6-10-19(16-27)24(29)25-13-5-9-18-7-3-2-4-8-18/h2-4,7-8,11-12,15,17,19H,5-6,9-10,13-14,16H2,1H3,(H,25,29)(H,26,28)

InChI Key

SBHLRKYXCGEACP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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